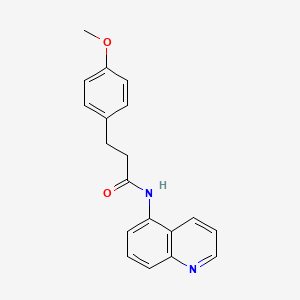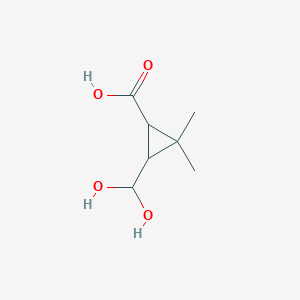
Cyclopropanecarboxylic acid, 3-(dihydroxymethyl)-2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 3-(dihydroxymethyl)-2,2-dimethyl- is an organic compound with a unique structure that includes a cyclopropane ring and two hydroxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid, 3-(dihydroxymethyl)-2,2-dimethyl- can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic asymmetric synthesis techniques. These methods often employ organocatalysis or transition metal catalysis to achieve high yields and selectivity . The use of copper chromite spinel nanoparticles and basic ionic liquids has also been reported as an efficient method for synthesizing cyclopropanecarboxylic acids .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropanecarboxylic acid, 3-(dihydroxymethyl)-2,2-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxymethyl and carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols under acidic or basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield corresponding aldehydes or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxylic acid, 3-(dihydroxymethyl)-2,2-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the manufacture of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of cyclopropanecarboxylic acid, 3-(dihydroxymethyl)-2,2-dimethyl- involves its interaction with molecular targets and pathways within biological systems. The compound can act as a conformationally rigid analog of natural amino acids, influencing various biochemical processes . It may also interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanecarboxylic acid: A simpler analog without the hydroxymethyl groups.
1-Aminocyclopropanecarboxylic acid: Contains an amino group instead of hydroxymethyl groups and is known for its role as a plant growth regulator.
Cyclopropylmethanoic acid: Another related compound with a different substitution pattern on the cyclopropane ring.
Uniqueness
Cyclopropanecarboxylic acid, 3-(dihydroxymethyl)-2,2-dimethyl- is unique due to the presence of two hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other cyclopropane-containing compounds and expands its range of applications in various fields .
Eigenschaften
CAS-Nummer |
1936225-22-7 |
|---|---|
Molekularformel |
C7H12O4 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
3-(dihydroxymethyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-7(2)3(5(8)9)4(7)6(10)11/h3-5,8-9H,1-2H3,(H,10,11) |
InChI-Schlüssel |
LOZOCAMBMLBGOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1C(=O)O)C(O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



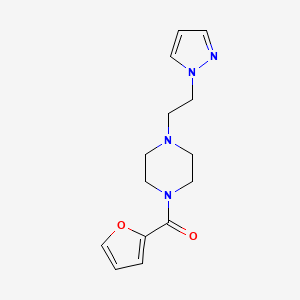
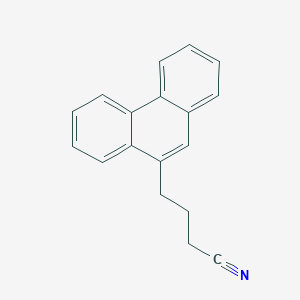
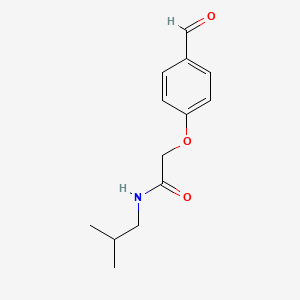
![4-amino-3-[(4-methyl-2-quinolinyl)oxymethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B14140532.png)
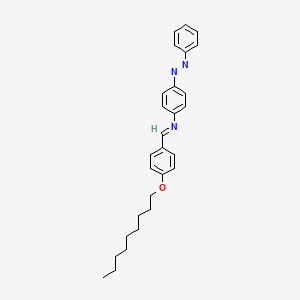
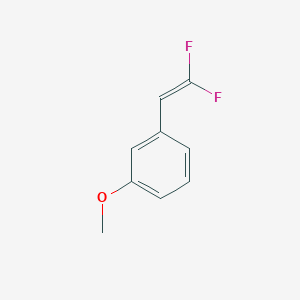

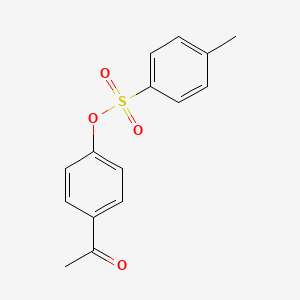
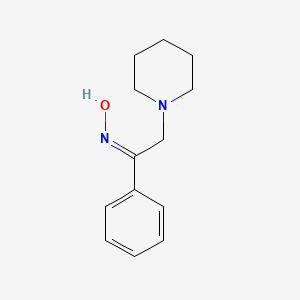

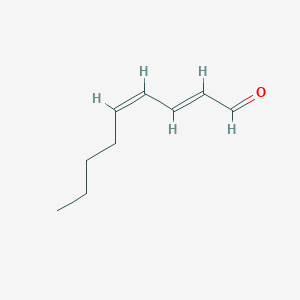
![4-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzoic acid](/img/structure/B14140602.png)
